6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione
CAS No.: 17607-06-6
Cat. No.: VC2571345
Molecular Formula: C4H4IN3O2
Molecular Weight: 253 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17607-06-6 |
|---|---|
| Molecular Formula | C4H4IN3O2 |
| Molecular Weight | 253 g/mol |
| IUPAC Name | 6-amino-5-iodo-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C4H4IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) |
| Standard InChI Key | ORBNTGMFRRQEMM-UHFFFAOYSA-N |
| SMILES | C1(=C(NC(=O)NC1=O)N)I |
| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)I |
Introduction
Chemical Structure and Properties
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is characterized by a pyrimidine ring bearing several functional groups that contribute to its chemical reactivity and biological properties. The compound has a molecular formula of C4H4IN3O2 and a molecular weight of approximately 253.00 g/mol . Its structure features a dione moiety, indicating the presence of two carbonyl groups within the pyrimidine ring system.
The compound's nomenclature reflects its structural composition:
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The "6-Amino" prefix denotes an amino group (-NH2) at the 6-position of the pyrimidine ring
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"5-Iodo" indicates an iodine atom at the 5-position
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"Pyrimidine" refers to the heterocyclic base structure
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"2,4(1H,3H)-dione" specifies the presence of two carbonyl groups at positions 2 and 4, with hydrogens at positions 1 and 3
Table 1. Chemical Properties of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17607-06-6 | |
| Molecular Formula | C4H4IN3O2 | |
| Molecular Weight | 253.00 g/mol | |
| Structure | Pyrimidine ring with amino and iodine substituents | |
| Purity (Commercial) | Minimum 95% |
The physical properties of this compound are less extensively documented in the available literature. Based on structural analysis, the presence of amino and carbonyl groups suggests potential for hydrogen bonding, which would influence its solubility in polar solvents. The iodine substituent contributes significant molecular weight and likely affects the compound's crystallinity and melting properties.
Structural Features and Reactivity
The structural features of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione confer specific chemical reactivity patterns. The amino group at position 6 creates a nucleophilic center that can participate in various reactions, including alkylation, acylation, and coupling reactions . The iodine atom at position 5 serves as a potential site for metal-catalyzed coupling reactions, making this compound valuable in medicinal chemistry as a scaffold for further derivatization.
The dione structure (two carbonyl groups) provides additional reactivity through potential keto-enol tautomerism. The N-H bonds at positions 1 and 3 can undergo substitution reactions, as demonstrated in related compounds like 5-iodouracil, which primarily undergoes alkylation at the N1 position when reacted with alkyl bromides .
| Reaction Type | Conditions | Typical Yields | Reference |
|---|---|---|---|
| N1-Alkylation | DMSO, K2CO3, 80°C, 48h | 6.1-28.1% | |
| N1,N3-Dialkylation | DMSO, K2CO3, 80°C, 48h | Minor products |
While these conditions refer to reactions of 5-iodouracil rather than 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione specifically, they provide valuable guidance for potential synthetic strategies. The yield trends observed suggest that primary alkyl groups tend to give higher yields (approximately 28%) compared to secondary alkyl groups (around 6%) .
Biological Activities and Mechanisms
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione and structurally related compounds demonstrate several important biological activities that make them valuable in pharmaceutical research.
Mechanism of Action
The biological mechanisms of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione and related compounds appear to involve several pathways:
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DNA Incorporation: Iodinated pyrimidines can be incorporated into DNA during replication. The bulky iodine atom can disrupt normal hydrogen bonding patterns, potentially leading to mispairing and errors in DNA replication.
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Enzyme Inhibition: Related compounds have shown inhibitory activity against viral enzymes. For example, 6-arylthio-3-hydroxypyrimidine-2,4-diones have demonstrated potent inhibition of HIV reverse transcriptase RNase H activity with IC50 values in the single-digit nanomolar range .
Research on structurally similar compounds has shown that some 6-arylthio-3-hydroxypyrimidine-2,4-dione derivatives can inhibit HIV in cell culture at low micromolar concentrations (EC50 = 7.7 μM) without significant cytotoxicity (CC50 > 100 μM) . This suggests potential therapeutic applications for 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione derivatives as well.
Research Applications and Development
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione has several important applications in chemical research and pharmaceutical development.
Chemical Building Block
The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural features—particularly the reactive amino group and the iodine substituent—make it useful for:
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Constructing more complex heterocyclic systems
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Creating libraries of potentially bioactive compounds
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Developing structure-activity relationship studies in drug discovery
Pharmaceutical Development
In pharmaceutical research, 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione derivatives are being explored for their potential as:
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Antiviral Agents: Research indicates that derivatives of this compound class are being investigated for activity against viral infections. Related HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues like WPR-6 have shown exceptional potency against HIV-1, with EC50 values in the nanomolar range .
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Anticancer Compounds: The compound's potential to interfere with DNA replication makes it interesting for cancer research applications.
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Novel Drug Scaffolds: The basic structure provides a versatile platform for medicinal chemists to develop new therapeutic agents with optimized properties.
Biomarker Research
Related pyrimidine derivatives have shown potential as biomarkers in medical research. For example, 5-N-carboxyimino-6-aminopyrimidine-2,4(3H)-dione has been identified as a potential marker for hypochlorite production in vivo, with applications in studying inflammatory processes .
Structure-Activity Relationships
Understanding the relationship between the structure of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione and its biological activity is crucial for rational drug design and optimization.
Key Structural Features
The biological activity of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione and related compounds appears to be influenced by several structural elements:
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The Pyrimidine Core: The basic pyrimidine scaffold serves as a fundamental pharmacophore in many bioactive compounds.
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The Iodine Substituent: The iodine atom at position 5 likely contributes to the compound's ability to interact with biological targets, potentially through its size, polarizability, and electronic properties.
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The Amino Group: The amino substituent at position 6 can form hydrogen bonds with target proteins and may be crucial for recognition by specific biological receptors.
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The Dione Functionality: The carbonyl groups at positions 2 and 4 provide hydrogen bond acceptor sites that can interact with complementary donor groups in biological targets.
Comparison with Related Compounds
Table 3. Comparison of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione with Related Compounds
This comparative analysis demonstrates how subtle structural modifications to the basic pyrimidine scaffold can profoundly affect biological activity and therapeutic potential.
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